N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
Description
N-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety and linked via an aminophenyl group to a thiophene-2-carboxamide scaffold. This structure combines multiple pharmacophoric elements:
- Pyrimidine ring: A common motif in kinase inhibitors and nucleotide analogs, contributing to hydrogen bonding and π-π stacking interactions.
- Pyrazole group: Enhances solubility and modulates selectivity in target binding due to its planar, aromatic nature.
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQITAMTLZNCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 4-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. This is followed by the coupling of the resulting intermediate with 4-aminophenylthiophene-2-carboxamide under conditions that facilitate amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions that are more amenable to large-scale production. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 377.4 g/mol. Its structure features a thiophene ring, a pyrimidine moiety, and a pyrazole unit, which are significant for its biological activity. The presence of these heterocycles allows for diverse interactions with biological targets.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cancer progression . The structural components of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide may enhance its ability to bind to these targets effectively.
2. Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structure suggests potential activity against inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
3. Antiviral Potential
Recent studies have highlighted the antiviral activity of compounds with similar structures. For example, modifications to the pyrazole scaffold have shown promising results against various viral infections, indicating that this compound may also possess antiviral properties .
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its efficacy. Research has demonstrated that specific substitutions on the pyrazole and pyrimidine rings can significantly enhance potency against targeted enzymes or receptors . For instance:
| Substituent | Effect on Activity |
|---|---|
| Pyrazole ring | Enhances binding affinity |
| Pyrimidine unit | Increases selectivity for targets |
| Thiophene group | Contributes to overall stability |
The SAR studies suggest that careful modification of these groups could lead to more potent derivatives.
Case Studies
Several case studies illustrate the compound's potential applications:
- Anticancer Studies : In vitro studies have shown that related compounds can reduce tumor growth in xenograft models by inhibiting specific kinases involved in the cell cycle .
- Anti-inflammatory Trials : A recent study tested a series of pyrazole derivatives, including those with similar structures to this compound, demonstrating significant reductions in inflammatory markers in animal models .
- Antiviral Research : Compounds derived from similar scaffolds have been evaluated for their antiviral activity against HIV and HCV, showing promising results that warrant further exploration for this compound .
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that promote cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis with structurally related compounds highlights key differences in substituents, synthesis routes, and pharmacological profiles. Below is a detailed comparison based on available evidence and inferred structural-activity relationships:
Table 1: Structural and Functional Comparison
Key Insights
Structural Divergence: The thiophene-2-carboxamide group in the target compound replaces the triazole-thiazole system in Compound 11. This substitution may alter binding pocket interactions due to differences in aromaticity and steric bulk. The pyrazole substituent (vs. methylamino in Compound 11) could improve solubility but reduce affinity for targets requiring protonable amines.
This suggests divergent strategies for introducing electron-withdrawing groups.
Pharmacological Implications: While Compound 11 was used for chromatographic reference and screening , the target compound’s thiophene-pyrazole architecture may favor kinase inhibition (e.g., JAK or EGFR families) due to similarity to known inhibitors. Fluorine in Compound 11 enhances lipophilicity and binding to hydrophobic pockets, whereas the pyrazole-thiophene combination may prioritize polar interactions.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 460.44 g/mol. It features a thiophene ring, a pyrazole moiety, and a pyrimidine structure, which together contribute to its unique biological properties.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly Protein Kinase B (PKB or Akt). This kinase plays a crucial role in various cellular processes, including growth, survival, and metabolism. The compound acts in an ATP-competitive manner, effectively modulating the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is vital for cancer cell proliferation and survival .
Antitumor Activity
Research has shown that this compound exhibits significant antitumor activity. In vivo studies demonstrated strong inhibition of human tumor xenografts in nude mice at well-tolerated doses. The compound's ability to modulate PKB signaling pathways contributes to its effectiveness against various cancer cell lines .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
- Study on Amino-Pyrazoles : A review highlighted various aminopyrazole-based compounds that demonstrated significant activity against cancer cells and inflammatory conditions. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance biological efficacy .
- Inhibition of Tumor Growth : A specific case study reported that derivatives similar to this compound showed over 90% inhibition of cell proliferation in multiple cancer lines, including lung and colon cancers .
- Pharmacokinetics : The pharmacokinetic profile of this compound suggests rapid clearance in vivo but maintains significant bioactivity in cellular assays. This highlights the need for further optimization to enhance oral bioavailability while retaining therapeutic effects.
Comparative Analysis
Q & A
Basic: What synthetic strategies are effective for constructing the pyrimidine-thiophene core in this compound, and how can low yields in coupling steps be addressed?
Answer: The synthesis involves sequential coupling of pyrimidine and thiophene moieties. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with DIPEA as a base to enhance efficiency (e.g., reports yields as low as 3–6% for similar compounds, likely due to steric hindrance).
- Purification : Employ reverse-phase HPLC or recrystallization to isolate high-purity products (e.g., achieved 98–99% purity via HPLC).
- Pyrazole incorporation : Optimize reaction conditions (temperature, solvent) for regioselective pyrazole attachment to pyrimidine .
Advanced: How can researchers evaluate the kinase inhibitory potential of this compound, and what assays distinguish target selectivity?
Answer:
- Biochemical assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure IC50 values against a broad range of kinases.
- Cellular assays : Monitor phosphorylation inhibition in cell lines (e.g., BTK or EGFR-driven models) via Western blotting.
- Selectivity : Compare with structurally related inhibitors (e.g., Olmutinib in , a BTK inhibitor with a thieno-pyrimidine scaffold) to identify off-target effects. Surface plasmon resonance (SPR) can quantify binding kinetics (Kd, kon/koff) .
Basic: What spectroscopic and chromatographic methods are critical for structural validation and purity assessment?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., used 13C NMR to resolve stereochemistry in tetrahydronaphthalene derivatives).
- Mass spectrometry : High-resolution LC-MS verifies molecular weight (e.g., reports m/z values matching theoretical masses).
- HPLC : Ensure >95% purity using C18 columns and gradient elution (e.g., used retention time analysis) .
Advanced: What computational tools predict the compound’s physicochemical and ADMET properties, and how do these inform experimental design?
Answer:
- LogP and solubility : Calculate XlogP (e.g., reports XlogP = 2.6) and polar surface area (87.5 Ų) using SwissADME to estimate permeability and solubility.
- Metabolic stability : Simulate CYP450 interactions with Schrödinger’s ADMET Predictor.
- Docking studies : Use AutoDock Vina to model binding modes in kinase active sites, guiding SAR optimization .
Advanced: How should researchers address contradictions in reported biological activities across studies (e.g., varying IC50 values)?
Answer:
- Assay standardization : Validate cell lines, compound concentrations, and incubation times (e.g., discrepancies may arise from differing ATP concentrations in kinase assays).
- Stability testing : Confirm compound integrity in assay buffers via LC-MS (e.g., highlights thiazole derivatives’ sensitivity to pH).
- Cross-study comparisons : Benchmark against structurally analogous compounds (e.g., ’s Olmutinib data) to contextualize results .
Basic: What are the key considerations for designing SAR studies to optimize this compound’s bioactivity?
Answer:
- Core modifications : Replace pyrazole with other heterocycles (e.g., imidazole in ) to assess impact on kinase binding.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability (e.g., notes trifluoromethyl’s role in pharmacokinetics).
- Stereochemistry : Synthesize enantiomers (e.g., ’s diastereomers 59 and 60) to evaluate chiral center contributions .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
Answer:
- Pharmacokinetics : Use rodent models to measure oral bioavailability, half-life, and tissue distribution.
- Efficacy : Test in xenograft models (e.g., BTK-dependent lymphomas) with dose-response studies.
- Toxicity : Monitor liver enzymes (ALT/AST) and histopathology in repeat-dose studies. Compare with ’s preclinical data on related kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
